molecular formula C5ClO5Re B089072 Pentacarbonylchlororhenium CAS No. 14099-01-5

Pentacarbonylchlororhenium

Cat. No.: B089072
CAS No.: 14099-01-5
M. Wt: 361.71 g/mol
InChI Key: JQUUAHKBIXPQAP-UHFFFAOYSA-M
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Description

Pentacarbonylchlororhenium is a metal carbonyl complex with the chemical formula Re(CO)₅Cl. It is a white to tan powder or crystalline substance that is extensively used in organometallic chemistry and catalysis research. This compound is known for its ability to act as a catalyst or catalyst precursor in various chemical transformations, including olefin metathesis, which is essential for forming carbon-carbon double bonds in organic synthesis .

Scientific Research Applications

Pentacarbonylchlororhenium has a wide range of applications in scientific research, including:

Safety and Hazards

Pentacarbonylchlororhenium(I) is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentacarbonylchlororhenium can be synthesized through the reaction of rhenium pentacarbonyl with chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:

Re(CO)₅+Cl₂Re(CO)₅Cl+CO\text{Re(CO)₅} + \text{Cl₂} \rightarrow \text{Re(CO)₅Cl} + \text{CO} Re(CO)₅+Cl₂→Re(CO)₅Cl+CO

Industrial Production Methods: Industrial production of this compound(I) involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Pentacarbonylchlororhenium undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or other halides.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the rhenium center undergoes changes in oxidation state.

    Coordination Reactions: It can form complexes with other metal centers or organic ligands.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and halides. These reactions often occur under mild conditions with the addition of the desired ligand.

    Oxidation and Reduction Reactions: Reagents such as hydrogen gas, carbon monoxide, or other reducing agents can be used to alter the oxidation state of rhenium.

    Coordination Reactions: These reactions typically involve the addition of ligands or metal centers under controlled conditions to form stable complexes.

Major Products Formed:

Comparison with Similar Compounds

    Bromopentacarbonylrhenium(I): Similar to pentacarbonylchlororhenium(I) but with a bromide ligand instead of chloride.

    Dirhenium decacarbonyl: A compound with two rhenium centers and ten carbonyl ligands.

    Rhenium(III) chloride: A rhenium compound with three chloride ligands and no carbonyl groups.

Uniqueness: this compound is unique due to its specific combination of a rhenium center with five carbonyl ligands and one chloride ligand. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile catalyst in organic synthesis. Its ability to form stable complexes with various ligands and metal centers further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

carbon monoxide;chlororhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUAHKBIXPQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClO5Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161512
Record name Pentacarbonylchlororhenium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14099-01-5
Record name Pentacarbonylchlororhenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14099-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacarbonylchlororhenium
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Record name Pentacarbonylchlororhenium
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Q & A

Q1: What is the structure of Rhenium pentacarbonyl chloride and are there any notable structural features?

A1: Rhenium pentacarbonyl chloride (Re(CO)5Cl) is a discrete monomeric unit with a central Rhenium atom bonded to five carbonyl ligands and one chlorine atom. While the molecule possesses required mirror symmetry, it exhibits non-crystallographic 4mm symmetry. [] The crystal structure itself belongs to the orthorhombic Pnma space group. []

Q2: How does the structure of Rhenium pentacarbonyl chloride relate to its vibrational spectra?

A2: The vibrational spectra of Rhenium pentacarbonyl chloride, particularly in the far-IR and Raman regions, can be assigned by comparing it to the established assignments of the analogous bromide compound. [] Notably, the pressure-induced changes in the vibrational modes of Rhenium pentacarbonyl chloride, specifically the crossover between A1, ν6, ν(Re—I) and E, ν20, δ(CReC) modes, help confirm aspects of these spectral assignments. []

Q3: What are the catalytic applications of Rhenium pentacarbonyl chloride?

A3: Rhenium pentacarbonyl chloride, when combined with ethylaluminium dichloride, forms a highly active and long-lived homogeneous catalyst for olefin metathesis reactions. [] This catalyst effectively facilitates the metathesis of both terminal and internal olefins. [] Evidence suggests that the reaction mechanism involves a propyl carbene initiation step. []

Q4: Can you elaborate on the interaction of Rhenium pentacarbonyl chloride with porphyrins?

A4: When reacted with octaethylporphine (OEP) in a 2:1 molar ratio under specific conditions, Rhenium pentacarbonyl chloride can form two distinct products: dirhenium octaethylporphine (OEP(Re(CO)3)2) and a salt-type complex. [] This salt-type complex consists of an octaethylporphinium monocation [(H3OEP)+] and a novel anionic halogenocarbonyl rhenium(I) species [(Re2(CO)6Cl3)-]. [] The anionic species in this complex exhibits an unusual structure. []

Q5: Are there any known alternative compounds to Rhenium pentacarbonyl chloride in its catalytic applications?

A5: While the provided research papers do not directly compare Rhenium pentacarbonyl chloride to alternative catalysts for olefin metathesis, the field of olefin metathesis employs a variety of catalytic systems. Further research is needed to compare the performance, cost, and impact of these alternatives to Rhenium pentacarbonyl chloride. []

Q6: What are the future directions for research on Rhenium pentacarbonyl chloride?

A6: Further research on Rhenium pentacarbonyl chloride could explore its potential in various catalytic reactions beyond olefin metathesis. Investigating its coordination chemistry with a wider range of ligands, as exemplified by its interaction with H-spirophosphorane ligands [], could uncover new applications. Additionally, exploring its reactivity under different conditions and studying its detailed mechanistic pathways in various reactions will enhance our understanding and potential uses of this compound.

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